1,3,3-trimethyl-7'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]
Description
1,3,3-Trimethyl-7'-nitro-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine] is a complex organic compound belonging to the spirooxazine family. This compound is known for its photochromic properties, meaning it can change color upon exposure to light. It has applications in molecular electronics, photochromic materials, and potentially in other scientific fields.
Properties
IUPAC Name |
1',3',3'-trimethyl-7-nitrospiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-21(2)16-8-4-5-9-18(16)24(3)22(21)13-23-20-15-7-6-10-17(25(26)27)14(15)11-12-19(20)28-22/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADZLTVDHCCVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=C4C=CC=C5[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole and naphtho[2,1-b][1,4]oxazine cores. The nitration step introduces the nitro group at the 7' position. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the correct formation of the spiro structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound's properties.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, providing a pathway to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Typical reducing agents include hydrogen gas, tin chloride, and iron powder.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation products may include hydroxylated or carboxylated derivatives.
Reduction products often result in the formation of amino derivatives.
Substitution reactions can yield a wide range of functionalized derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a photochromic material in molecular electronics and as a dye in various chemical assays.
Medicine: Investigated for its use in drug delivery systems and as a component in photodynamic therapy.
Industry: Employed in the development of smart materials and optical devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a color change. This property is utilized in molecular electronics and optical devices. The molecular targets and pathways involved are typically related to the interaction of light with the compound's molecular structure.
Comparison with Similar Compounds
Spirooxazines: Other spirooxazine derivatives share similar photochromic properties but may differ in their substituents and core structures.
Indoles: Compounds containing the indole core can exhibit similar biological activities but may lack the photochromic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
